molecular formula C26H23FN2O5 B2480305 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide CAS No. 850907-16-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide

Cat. No.: B2480305
CAS No.: 850907-16-3
M. Wt: 462.477
InChI Key: MPILQEPZLKMLKZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a tetrahydroisoquinolinyl acetamide moiety with a 2-fluorophenylmethyl substituent.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5/c27-21-6-2-1-4-17(21)15-29-11-10-19-20(26(29)31)5-3-7-22(19)34-16-25(30)28-18-8-9-23-24(14-18)33-13-12-32-23/h1-9,14H,10-13,15-16H2,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPILQEPZLKMLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and tetrahydroisoquinoline intermediates. These intermediates are then coupled through a series of reactions, including acylation and etherification, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as targeting specific molecular pathways in disease treatment.

    Industry: The compound’s properties could be utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity of Benzodioxin Derivatives

Compound Name Structure Highlights Activity (vs. Ibuprofen) Reference
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + acetic acid Comparable
Compound 162 Benzodioxin + pyrrole-acetic acid Superior

Insights : The target compound’s acetamide linker and fluorophenyl group may enhance binding affinity or metabolic stability compared to simpler acetic acid derivatives.

Comparison with Antimicrobial and Antifungal Agents

Sulfonamide Derivatives

Sulfonamide-bearing benzodioxin compounds show variable antimicrobial effects:

  • N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a): Active against Salmonella typhi, E. coli, and Bacillus subtilis but inactive against Staphylococcus aureus and Pseudomonas aeruginosa .
  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l): Exhibited broad-spectrum antimicrobial activity with low hemolytic toxicity .

Table 2: Antimicrobial Activity of Benzodioxin Sulfonamides

Compound Name Target Pathogens Key Finding Reference
5a S. typhi, E. coli, B. subtilis Moderate inhibition
7l Broad-spectrum bacteria/fungi High efficacy, low toxicity

Insights: The target compound lacks a sulfonamide group but shares the benzodioxin core. Its tetrahydroisoquinolinyl moiety may confer distinct selectivity or potency against resistant strains, though this requires empirical validation.

Comparison with Enzyme Inhibitors

α-Glucosidase Inhibitors (Anti-Diabetic)

Acetamide derivatives with benzodioxin and sulfonamide groups exhibit moderate α-glucosidase inhibition:

  • 7i and 7k (2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides): IC₅₀ values of 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively, vs. acarbose (37.38 ± 0.12 μM) .

Lipoxygenase Inhibitors

  • N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) : Showed decent lipoxygenase inhibition (IC₅₀ ~25 μM) compared to baicalein (standard) .

Table 3: Enzyme Inhibition Profiles

Compound Name Target Enzyme IC₅₀/Activity Reference
7i α-Glucosidase 86.31 ± 0.11 μM
5c Lipoxygenase Moderate inhibition

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The synthetic route typically involves the formation of key intermediates that are subsequently modified to yield the final product. For instance, the synthesis often begins with the preparation of 2-bromo-N-(un/substituted phenyl)acetamides in a suitable solvent like DMF, followed by reactions with 2,3-dihydrobenzo[1,4]dioxin derivatives to form the desired acetamide structure .

Enzyme Inhibition

Research has highlighted the enzyme inhibitory potential of compounds containing benzodioxane and acetamide moieties. In particular, studies have shown that derivatives of this compound exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic disorders like Type 2 Diabetes Mellitus (T2DM) and neurodegenerative diseases like Alzheimer's Disease (AD) respectively .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. For instance, certain benzodioxane derivatives demonstrated broad-spectrum antibacterial activity against Gram-negative bacteria. The presence of specific substituents on the phenyl ring was found to enhance antimicrobial efficacy significantly .

Case Studies

Several case studies have explored the biological effects of structurally similar compounds. For example:

  • A compound derived from a related benzodioxane structure exhibited promising anti-inflammatory and anticancer properties in vitro.
  • Another study demonstrated that modifications in the side chains of benzodioxane derivatives could lead to improved potency against specific bacterial strains.

Research Findings

A summary of significant findings related to this compound is presented in Table 1.

Activity Findings
Enzyme Inhibition Significant inhibition of α-glucosidase and acetylcholinesterase observed.
Antimicrobial Activity Broad-spectrum activity against Gram-negative bacteria; MIC values reported.
Therapeutic Potential Promising results for T2DM and AD treatment; further studies recommended.

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